7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one
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Description
7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.16852187 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cycloaddition and Structural Analysis
Research on derivatives similar to the compound has focused on understanding their chemical synthesis and structural properties. For example, studies on 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives have been conducted to explore their formation through stereospecific cycloaddition reactions, offering insights into their stereochemistry and potential for creating complex molecular architectures (Chiaroni et al., 2000). Such research underscores the synthetic versatility and the structural diversity achievable with spirocyclic compounds, potentially applicable in designing molecules with specific biological activities.
Antihypertensive Activity
Spirocyclic compounds have also been evaluated for their pharmacological activities. A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, with structural motifs reminiscent of the compound , were synthesized and screened for antihypertensive properties. These studies reveal the potential of spirocyclic derivatives in modulating physiological targets and contributing to the development of new therapeutic agents (Caroon et al., 1981).
Supramolecular Chemistry
Further applications can be seen in the field of supramolecular chemistry, where derivatives of spirocyclic compounds are studied for their ability to form complex structures. Investigations into cyclohexane-spirohydantoin derivatives, for example, discuss their potential in forming diverse supramolecular arrangements, which could have implications in materials science and nanotechnology (Graus et al., 2010).
Anticancer and Antiangiogenic Activity
Spirocyclic derivatives have also been explored for their anticancer and antiangiogenic activities, indicating the potential for these compounds in cancer therapy. Studies on 3-arylaminobenzofuran derivatives, which share a common structural framework with the compound of interest, have shown promising results in inhibiting cancer cell growth and affecting vascular endothelial cells, underscoring the therapeutic potential of such molecules (Romagnoli et al., 2015).
Properties
IUPAC Name |
7-(2-methoxyethyl)-2-(5-methoxyfuran-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-11-10-18-8-3-6-17(16(18)21)7-9-19(12-17)15(20)13-4-5-14(23-2)24-13/h4-5H,3,6-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMDRSKXPMDJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC=C(O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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